5-Phenylnicotinamide

Description

Properties

IUPAC Name |

5-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMMJBMWTNPJCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573911 |

Source

|

| Record name | 5-Phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-15-8 |

Source

|

| Record name | 5-Phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylnicotinamide: An In-depth Technical Guide for Drug Discovery and Development

Foreword

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. 5-Phenylnicotinamide, a molecule elegantly combining the essential features of the Vitamin B3 core with a biaryl motif, represents a compelling yet underexplored entity. This guide is crafted for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to provide a causal, experience-driven narrative. Herein, we dissect the core chemical principles of 5-Phenylnicotinamide, ground its potential in established pharmacology, and provide the validated experimental frameworks necessary to propel its investigation from the bench to potential clinical significance. This document is structured to be a self-validating resource, empowering you to build upon this foundational knowledge with scientific rigor.

Core Molecular Profile and Physicochemical Properties

5-Phenylnicotinamide (IUPAC Name: 5-phenylpyridine-3-carboxamide) is a small molecule built upon a nicotinamide framework. The strategic placement of a phenyl group at the 5-position of the pyridine ring is a critical design choice, fundamentally altering the molecule's spatial and electronic characteristics compared to its parent, nicotinamide. This substitution introduces steric bulk and extends the pi-system, which can profoundly influence receptor binding, enzyme inhibition, and pharmacokinetic properties. A comprehensive understanding of its physicochemical parameters is the mandatory first step in any rational drug design campaign, as these values dictate everything from solubility in assay buffers to its ultimate fate in a biological system.

Table 1: Physicochemical Properties of 5-Phenylnicotinamide

| Property | Value | Source & Commentary |

| IUPAC Name | 5-phenylpyridine-3-carboxamide | |

| CAS Number | 10177-15-8 | |

| Molecular Formula | C₁₂H₁₀N₂O | |

| Molecular Weight | 198.22 g/mol | |

| Melting Point | Not experimentally reported. For reference, the related precursor 5-phenylnicotinic acid has a melting point of 260 °C[1]. The parent molecule, nicotinamide, melts at 128-131 °C[2]. The high degree of planarity and potential for intermolecular hydrogen bonding in 5-Phenylnicotinamide suggests a relatively high melting point. | |

| Boiling Point | 420.1±33.0 °C (Predicted) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] The polarity imparted by the amide and pyridine nitrogen suggests likely solubility in polar organic solvents. | |

| pKa | 2.14±0.10 (Predicted, most acidic) | - This predicted value likely corresponds to the protonation of the pyridine nitrogen. |

| LogP | 1.4 (Predicted) | - This value suggests moderate lipophilicity, a favorable characteristic for cell permeability. |

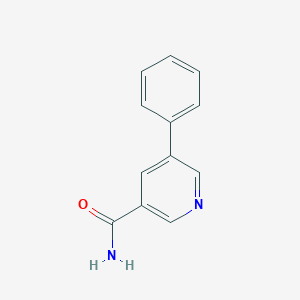

Chemical Structure:

Figure 1. Chemical structure of 5-Phenylnicotinamide.

Figure 1. Chemical structure of 5-Phenylnicotinamide.

Synthesis and Structural Characterization

The construction of the C-C bond between the pyridine and phenyl rings is the pivotal step in synthesizing 5-Phenylnicotinamide. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and scientifically validated method for this transformation. Its selection is based on its exceptional functional group tolerance, high yields, and the commercial availability of the requisite building blocks. This protocol provides a robust, self-validating workflow.

Synthetic Workflow: A Validated Approach

The logical flow from commercially available starting materials to the final, purified compound is depicted below. This workflow is designed for efficiency and reproducibility.

Caption: High-level workflow for the synthesis and purification of 5-Phenylnicotinamide.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative method based on standard procedures for Suzuki coupling with bromopyridines.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromonicotinamide (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Atmosphere Inerting (Causality): The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via three cycles of vacuum and backfill. This step is critical as the Palladium(0) catalyst is sensitive to oxidation, which would terminate the catalytic cycle and halt the reaction.

-

Solvent and Catalyst Addition: Add a degassed 3:1:1 mixture of Toluene/Ethanol/Water as the solvent. Under a positive pressure of inert gas, add the Palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

-

Reaction Execution: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing completion within 6-18 hours.

-

Aqueous Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 5-Phenylnicotinamide as a pure solid.

-

Structural Validation: The identity and purity of the final compound are confirmed by standard spectroscopic methods as detailed in the following section.

Spectroscopic Characterization Profile (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons (Pyridine Ring): Expect three distinct signals in the δ 8.5-9.5 ppm range. The proton at C2 (between the two nitrogens) will be the most deshielded, appearing as a doublet. The proton at C6 will appear as a doublet, and the proton at C4 will be a triplet or doublet of doublets.

-

Aromatic Protons (Phenyl Ring): Expect signals in the δ 7.4-7.8 ppm range. This will likely appear as a multiplet integrating to 5 protons.

-

Amide Protons (-CONH₂): Expect two broad singlets, one around δ 7.5 ppm and another around δ 8.1 ppm. Their broadness is due to quadrupole coupling with the nitrogen atom and potential for slow rotation around the C-N bond.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): Expect a signal in the δ 165-170 ppm region.

-

Aromatic Carbons: Expect multiple signals between δ 125-155 ppm. The carbon attached to the amide (C3) and the carbons of the pyridine ring attached to nitrogen (C2, C6) will be in the more downfield portion of this range.

-

-

FTIR (KBr Pellet, cm⁻¹):

-

N-H Stretch: Two distinct sharp to medium peaks around 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch: A strong, sharp absorbance around 1680-1650 cm⁻¹ characteristic of the amide I band.

-

C=C and C=N Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion Peak [M+H]⁺: Expect a prominent peak at m/z = 199.08, corresponding to the protonated molecule (C₁₂H₁₁N₂O⁺).

-

Biological Activity and Mechanistic Considerations

The true value of 5-Phenylnicotinamide lies in its potential to modulate key cellular pathways. Its structural similarity to nicotinamide provides a strong, logical basis for hypothesizing its interaction with NAD⁺-dependent enzymes. The addition of the phenyl group, however, opens the door to novel interactions and potentially improved selectivity or potency.

Potential as a Sirtuin Modulator

Sirtuins are a class of NAD⁺-dependent deacylases that are central regulators of metabolism, aging, and stress responses. Nicotinamide is a well-established pan-sirtuin inhibitor, acting via a feedback mechanism.

-

Hypothesis: 5-Phenylnicotinamide is a putative sirtuin modulator. The phenyl group could enhance binding affinity within the hydrophobic pockets of the sirtuin active site or, conversely, sterically hinder access, potentially leading to isoform-selective inhibition or even activation. This hypothesis requires direct experimental validation via enzymatic assays against the seven human sirtuin isoforms.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response, using NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains that signal for DNA repair.

-

Hypothesis: 5-Phenylnicotinamide may act as a PARP inhibitor by competing with the nicotinamide portion of NAD⁺ for the enzyme's active site. FDA-approved PARP inhibitors have demonstrated significant clinical success in cancers with deficiencies in DNA repair (e.g., BRCA mutations). The unique structure of 5-Phenylnicotinamide could offer a different selectivity profile across the PARP family compared to existing drugs.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Research into structurally related 5'-phenyl-bipyridine analogues has shown activity as antagonists of nicotinic acetylcholine receptors, specifically the α3β4 subtype[5][6].

-

Hypothesis: The phenyl-pyridine core of 5-Phenylnicotinamide may serve as a pharmacophore for nAChR antagonism. This suggests a completely different therapeutic avenue in areas such as addiction, pain, and neurological disorders.

Signaling Pathway Context

The diagram below illustrates the central role of NAD⁺ metabolism and the potential intervention points for a molecule like 5-Phenylnicotinamide. This provides a logical framework for designing mechanism-of-action studies.

Caption: Potential biological targets and pathways modulated by 5-Phenylnicotinamide.

Safety and Handling

While no specific toxicology data for 5-Phenylnicotinamide is available, a conservative approach to handling based on data from related compounds is mandatory in a research setting.

-

General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[7][8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

5-Phenylnicotinamide stands as a molecule of significant potential, strategically positioned at the intersection of well-validated and emerging pharmacology. This guide has provided the foundational chemical knowledge, a robust synthetic framework, and a logically derived set of biological hypotheses to guide its future exploration. The path forward requires a systematic and rigorous scientific approach:

-

Definitive Characterization: The first priority should be the synthesis and full experimental characterization (NMR, MS, IR, Melting Point) to establish a definitive, public record for this compound.

-

Systematic Biological Screening: The hypotheses presented herein should be tested directly. This includes broad-panel enzymatic screening against all human sirtuin and PARP isoforms, as well as binding and functional assays for a range of nicotinic acetylcholine receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused medicinal chemistry campaign to synthesize analogues is warranted. Modifications to the phenyl ring (e.g., addition of electron-withdrawing or -donating groups) and exploration of alternative amide substituents would be logical next steps to optimize potency, selectivity, and drug-like properties.

By adhering to the principles of scientific integrity and causality-driven experimentation outlined in this guide, the research community is well-equipped to unlock the full therapeutic potential of 5-Phenylnicotinamide.

References

-

FTIR spectra of 5-npic and compounds 1-3 in solid state and at room temperature. ResearchGate. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database. [Link]

-

Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

-

Organic compounds - Nicotinic acid. MassBank. [Link]

-

FTIR Spectrum. University of Maryland. [Link]

-

5-Phenylpyridine-3-carboxamide. PubChem. [Link]

-

Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. PubMed. [Link]

-

FTIR of (a) 2 and (b) isn. spectra of the... ResearchGate. [Link]

-

Solubility of nicotinamide in pure methanol and water estimated by this... ResearchGate. [Link]

Sources

- 1. 5-PHENYLNICOTINIC ACID CAS#: 10177-12-5 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Phenylnicotinamide: Pathways and Mechanisms

Abstract

5-Phenylnicotinamide is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of this biaryl structure, which links a phenyl group to the electron-deficient pyridine core of nicotinamide, presents unique challenges and requires robust chemical strategies. This technical guide provides an in-depth exploration of the primary synthetic pathways for 5-Phenylnicotinamide, with a strong focus on modern palladium-catalyzed cross-coupling reactions. We will dissect the reaction mechanisms, provide detailed experimental protocols, and offer field-proven insights into optimizing these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecular scaffold.

Introduction: The Significance of the 5-Aryl Nicotinamide Scaffold

The nicotinamide moiety is a fundamental component of the coenzyme NAD+/NADH and is prevalent in numerous pharmaceuticals.[1] The strategic introduction of an aryl group at the C-5 position of the pyridine ring creates a 5-arylnicotinamide scaffold. This modification significantly alters the molecule's steric and electronic properties, making it a cornerstone for developing novel therapeutics, including inhibitors for enzymes like VEGFR-2 and agents for treating pancreatic cancer.[2][3]

The primary challenge in synthesizing 5-phenylnicotinamide lies in forming the C-C bond between an electron-deficient pyridine ring and a phenyl group. Classical methods often require harsh conditions, whereas modern catalytic systems offer milder and more efficient alternatives. This guide will focus on the most prevalent and effective of these: palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most versatile and widely adopted methods for constructing the 5-phenylnicotinamide core involve the palladium-catalyzed cross-coupling of a 5-halonicotinamide (typically 5-bromonicotinamide) with an organometallic phenyl reagent. The choice of the organometallic partner defines the specific reaction pathway.

2.1. Pathway I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, exceptional functional group tolerance, and the commercial availability and stability of a vast array of boronic acids.[4][5][6]

General Reaction Scheme:

The reaction couples 5-bromonicotinamide with phenylboronic acid, catalyzed by a palladium(0) species in the presence of a base.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A critical aspect of coupling with pyridine-containing substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[9] This is often overcome by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle while sterically hindering catalyst deactivation.

The base (e.g., K₃PO₄, Na₂CO₃) plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[7][8]

This protocol provides a reliable method for the synthesis of 5-phenylnicotinamide in a laboratory setting.

Materials:

-

5-Bromonicotinamide (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-Dioxane/H₂O (4:1) or DMF

-

Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinamide, phenylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [4] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [4] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >80 | |

| 4 | Phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane | 100 | 8 | ~69 |

2.2. Pathway II: The Negishi Coupling

The Negishi coupling serves as a powerful alternative to the Suzuki reaction, employing organozinc reagents as the nucleophilic partner.[10] Organozinc compounds are generally more reactive than their boronic acid counterparts, which can allow for reactions to proceed under milder conditions or with less reactive aryl chlorides.[11]

General Reaction Scheme:

The reaction couples 5-bromonicotinamide with a phenylzinc halide, catalyzed by palladium(0) or nickel.[10]

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, which involves the transfer of the phenyl group from zinc to the palladium center. This step is typically very fast and irreversible. The preparation of the organozinc reagent (e.g., from bromobenzene and zinc dust) is a critical precursor step.

Materials:

-

5-Bromonicotinamide (1.0 equiv)

-

Phenylzinc chloride (1.5 equiv, typically as a 0.5 M solution in THF)

-

Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

-

Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere Schlenk flask, add 5-bromonicotinamide and the palladium catalyst.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reagent Addition: Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to a temperature of 60-80 °C.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Alternative and Classical Pathways

While palladium-catalyzed reactions are dominant, it is valuable to understand alternative methods.

3.1. The Ullmann Reaction

The Ullmann reaction is a classical method that uses stoichiometric copper powder or copper salts to couple two aryl halides.[12][13]

-

Mechanism: Believed to involve the formation of an organocopper intermediate, followed by coupling.[14]

-

Advantages: Can be cost-effective as it avoids palladium.

-

Limitations: Requires harsh reaction conditions (often >200 °C), and typically results in lower yields and side products compared to modern cross-coupling methods, limiting its practical application for this specific transformation.

Comparative Analysis & Troubleshooting

Choosing the optimal synthetic pathway requires balancing factors like cost, efficiency, and substrate availability.

4.1. Comparison of Key Synthesis Pathways

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Ullmann Reaction |

| Catalyst | Palladium | Palladium or Nickel | Copper |

| Nucleophile | Organoboron (Boronic Acid/Ester) | Organozinc | Aryl Halide |

| Conditions | Mild (60-110 °C) | Mild (RT-80 °C) | Harsh (>200 °C) |

| Advantages | High functional group tolerance; stable & available reagents.[5] | High reactivity; good for less reactive halides.[10][11] | Palladium-free; inexpensive metal. |

| Disadvantages | Potential for protodeboronation; catalyst inhibition by pyridine.[9] | Reagents are moisture/air sensitive; require preparation. | High temperatures; often low yields; side reactions.[12] |

4.2. Troubleshooting Guide for Cross-Coupling Reactions

Conclusion

The synthesis of 5-phenylnicotinamide is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice for most applications, offering a superior balance of operational simplicity, mild conditions, and broad reagent availability. The Negishi coupling provides a robust alternative, particularly when higher reactivity is required. Understanding the underlying mechanisms, the rationale for reagent and catalyst selection, and potential troubleshooting strategies is paramount for successfully synthesizing this valuable chemical scaffold for application in pharmaceutical and materials science research.

References

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2020). ResearchGate. [Link]

-

Sheng, Z.-K., et al. (2020). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Royal Society of Chemistry. [Link]

-

Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. (2021). PubMed. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). Royal Society of Chemistry. [Link]

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2002). ResearchGate. [Link]

-

Synthesis of 3a via Buchwald-Hartwig amination. Reagents and Conditions. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). National Center for Biotechnology Information. [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Negishi coupling. (n.d.). Wikipedia. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. [Link]

-

Ullmann reaction. (n.d.). Wikipedia. [Link]

-

Synthesis of nicotinamide analogs 14–21 with modifications in zones... (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2017). MDPI. [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PubMed Central. [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

The Multifaceted Biological Activities of 5-Phenylnicotinamide Derivatives: A Technical Guide for Drug Discovery

The scaffold of 5-phenylnicotinamide has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and preclinical evaluation. The narrative emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.

The 5-Phenylnicotinamide Core: A Versatile Pharmacophore

The unique structural arrangement of the 5-phenylnicotinamide core, featuring a phenyl ring at the 5-position of the nicotinamide moiety, provides a foundational framework for the design of targeted therapeutic agents. This arrangement allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The core structure serves as a versatile template for developing inhibitors of key enzymes and modulators of critical signaling pathways implicated in various diseases.

Synthetic Strategies: Building the 5-Phenylnicotinamide Scaffold

The synthesis of 5-phenylnicotinamide derivatives is typically achieved through robust and adaptable chemical reactions. A common and effective method involves the Suzuki coupling reaction, a powerful tool for creating carbon-carbon bonds.

General Synthesis Protocol via Suzuki Coupling

This protocol outlines the synthesis of a nitrile precursor, which can then be converted to the corresponding nicotinamidine.[1][2]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve the starting materials: 6-(5-bromofuran-2-yl)nicotinonitrile and a phenylboronic acid derivative in a solvent mixture of toluene and methanol.[3]

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and an aqueous solution of a base, typically sodium carbonate (Na₂CO₃).[3]

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 5-phenylnicotinonitrile derivative.[1]

-

Conversion to Nicotinamidine: The resulting nitrile precursor can be further converted to the corresponding nicotinamidine using reagents like lithium bis(trimethylsilyl)amide (LiN(TMS)₂).[1][2]

Causality in Experimental Choices:

-

Palladium Catalyst: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki coupling. Pd(PPh₃)₄ is often selected for its stability and high catalytic activity in a variety of coupling reactions.

-

Base: The base is essential for the activation of the boronic acid and for neutralizing the acidic byproducts of the reaction, thereby driving the catalytic cycle forward.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring a high yield of the desired product.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the potent anticancer activities of 5-phenylnicotinamide derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5]

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Many 5-phenylnicotinamide derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][6] This is often achieved by arresting the cell cycle at specific checkpoints, such as the G2/M phase, leading to the activation of apoptotic pathways.[5][6]

Signaling Pathway: VEGFR-2 and Downstream Apoptotic Events

Caption: VEGFR-2 inhibition by 5-phenylnicotinamide derivatives leading to apoptosis.

Quantitative Evaluation of Anticancer Activity

The anticancer potency of these derivatives is typically quantified using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀).[1][2]

Table 1: Anticancer Activity of Selected 5-Phenylnicotinamide Derivatives

| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Compound 8 | HCT-116 | 5.4 | [4] |

| HepG2 | 7.1 | [4] | |

| Compound 10 | HCT-116 | 15.4 | [5] |

| HepG2 | 9.8 | [5] | |

| Compound 4e | (NCI-60 Panel) | 0.83 (GI₅₀) | [1][2] |

Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-phenylnicotinamide derivatives for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.

Experimental Workflow: MTT Assay

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Certain 5-phenylnicotinamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[1][2][8] This highlights their potential as leads for the development of new anti-infective agents.

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][2][8] For instance, some derivatives have shown excellent minimum inhibitory concentration (MIC) values against Staphylococcus aureus.[1][2]

Table 2: Antimicrobial Activity of Selected 5-Phenylnicotinamide Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| Compound 4a | Staphylococcus aureus | 10 | [1][2] |

| Compound 4b | Staphylococcus aureus | 10 | [1][2] |

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion)

This method provides a qualitative assessment of the antimicrobial activity of a compound.[1]

Step-by-Step Methodology:

-

Prepare Agar Plates: Prepare nutrient agar plates and allow them to solidify.

-

Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., S. aureus) evenly over the surface of the agar.

-

Create Wells: Punch wells of a specific diameter into the agar using a sterile cork borer.

-

Add Compound: Add a known concentration of the 5-phenylnicotinamide derivative (dissolved in a suitable solvent like DMSO) to each well.[1] Include a solvent control and a positive control (a known antibiotic).

-

Incubate: Incubate the plates at an appropriate temperature for the specific microorganism.

-

Measure Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 5-phenylnicotinamide derivatives have also been investigated for other biological activities, including anti-inflammatory effects.[9][10] Nicotinamide itself has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[10] This suggests that derivatives of 5-phenylnicotinamide may also modulate inflammatory pathways, potentially through the inhibition of transcription factors like NF-κB.[10]

Some derivatives have also been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating their potential in pain management.[11] Additionally, certain derivatives have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, suggesting a possible role in the management of type 2 diabetes.[12][13]

Future Directions and Conclusion

The diverse biological activities of 5-phenylnicotinamide derivatives underscore their significant potential in drug discovery. The versatility of their synthesis allows for the creation of large libraries of compounds for screening against various therapeutic targets. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising molecules. The continued exploration of this chemical scaffold is likely to yield novel and effective therapeutic agents for a wide range of diseases.

References

-

Eweas, A. F., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 12, 335–355. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696–1715. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

-

Eweas, A. F., et al. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Medicinal Chemistry, 13(10), 1235–1253. [Link]

-

Galeano, E., et al. (2012). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacological Reports, 64(5), 1156–1166. [Link]

-

Rami, H. K., et al. (2007). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 17(16), 4533–4537. [Link]

-

Various Authors. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Al-Ostoot, F. H., et al. (2018). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ScienceOpen. [Link]

-

Various Authors. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

-

Wang, J., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(22), 4731–4740. [Link]

-

Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). [Link]

-

Various Authors. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit. [Link]

- Grether, U., et al. (2008). 5-phenyl-nicotinamide derivatives.

-

Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1634–1646. [Link]

-

Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(11), 435–442. [Link]

-

Hussain, A., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2911. [Link]

-

Various Authors. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

-

Various Authors. (2022). Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. [Link]

-

Various Authors. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]

-

Zhang, J., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]

-

Various Authors. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 164–172. [Link]

-

Various Authors. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Various Authors. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032. [Link]

-

Various Authors. (2023). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega, 8(32), 28882–28892. [Link]

-

Yeh, J. Z., et al. (1976). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 198(3), 685–698. [Link]

-

Alegría-Torán, F., & Anisimov, V. N. (2019). Plant phenylpropanoids as emerging anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 19(15), 1215–1235. [Link]

-

Various Authors. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

-

Various Authors. (2022). Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. [Link]

-

Various Authors. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(7-8), 241–251. [Link]

Sources

- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Phenylnicotinamide in Cancer Cells

This guide provides a comprehensive technical overview of the molecular mechanisms through which 5-Phenylnicotinamide and its analogs exert their anti-cancer effects. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents. This document synthesizes current preclinical findings to elucidate the core pathways and cellular consequences of treatment with this class of compounds.

Introduction: The Emergence of N-Phenyl Nicotinamides in Oncology

The N-phenyl nicotinamide scaffold has been identified as a promising pharmacophore in the development of novel anti-neoplastic agents. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, derivatives of this class have demonstrated potent activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1] These compounds trigger robust cellular responses, primarily culminating in programmed cell death. This guide will dissect the multifaceted mechanism of action, from the direct impact on the cytoskeleton to the induction of critical cell cycle checkpoints and apoptotic pathways.

Primary Cellular Manifestations of 5-Phenylnicotinamide Activity

The anti-proliferative effects of 5-phenylnicotinamide and its derivatives are characterized by two principal and interconnected cellular events: profound cell cycle disruption and the robust induction of apoptosis.

Cell Cycle Arrest: A Critical Blockade of Mitotic Progression

Treatment of cancer cells with N-phenyl nicotinamide analogs leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a critical precursor to apoptosis, preventing the cells from completing mitosis and proliferating. For instance, studies on the T47D breast cancer cell line demonstrated that compounds such as 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, a potent analog, induce a strong G2/M arrest, which is directly correlated with their potency in inducing apoptosis.[1] This suggests a mechanism that targets cellular processes essential for the G2 to M transition or the proper execution of mitosis.

Potent Induction of Apoptosis via Caspase Activation

A hallmark of the N-phenyl nicotinamide class of compounds is their ability to potently induce apoptosis in cancer cells.[1][2] This programmed cell death is a key therapeutic endpoint for many anti-cancer agents. The apoptotic process initiated by these compounds is mediated through the activation of caspases, the central executioners of apoptosis. High-throughput screening assays based on caspase activation were instrumental in the initial discovery of this class of molecules.[1] More specifically, a 20-fold increase in potency was achieved through SAR studies, leading to compounds with EC50 values as low as 0.082 µM in caspase activation assays in T47D breast cancer cells.[1] The induction of apoptosis has been observed across multiple cancer cell lines, including human acute myelomonocytic leukemia (HL-60), human chronic myelogenous leukemia (K562), and human cervical carcinoma (HeLa) cells.[2]

Core Molecular Mechanism: Disruption of Microtubule Dynamics

The primary molecular target responsible for the observed G2/M arrest and subsequent apoptosis has been identified as tubulin. N-phenyl nicotinamides act as inhibitors of microtubule polymerization.[1]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. During mitosis, they form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.

By inhibiting microtubule polymerization, N-phenyl nicotinamides disrupt the formation and function of the mitotic spindle. This interference activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle in the presence of mitotic errors.[3] The inability to form a proper spindle and satisfy the checkpoint leads to a prolonged G2/M arrest, which ultimately triggers the intrinsic apoptotic pathway.[1] This mechanism of action places N-phenyl nicotinamides in the category of microtubule-targeting agents, a class of drugs that includes highly successful chemotherapeutics like the taxanes and vinca alkaloids. Notably, certain N-phenyl nicotinamide derivatives have shown efficacy in paclitaxel-resistant cell lines that overexpress p-glycoprotein, suggesting they may not be substrates for this common efflux pump, a significant advantage in overcoming multidrug resistance.[1]

Caption: Potential Interplay of 5-Phenylnicotinamide with NAD+ Metabolism.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of key N-phenyl nicotinamide derivatives in cancer cell lines.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | 0.082 | [1] |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Growth Inhibition | 0.21 | [1] |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | ~1.6 | [1] |

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of 5-Phenylnicotinamide or its analogs, the following experimental protocols are recommended.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T47D, HCT-116) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Treatment: After 24 hours, treat the cells with varying concentrations of 5-Phenylnicotinamide and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for a predetermined time course (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

Methodology:

-

Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which typically includes purified tubulin, GTP, and a fluorescence reporter.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin in a polymerization buffer.

-

Compound Addition: Add varying concentrations of 5-Phenylnicotinamide, a positive control (e.g., paclitaxel for promotion, nocodazole for inhibition), and a vehicle control.

-

Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Measurement: Measure the fluorescence (or absorbance) at regular intervals using a microplate reader. The increase in signal corresponds to the rate and extent of microtubule polymerization.

-

Data Analysis: Plot the signal versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates an inhibitory effect.

Protocol: Caspase-3/7 Activity Assay

Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.

Methodology:

-

Cell Seeding: Plate cells in a 96-well white-walled plate suitable for luminescence measurements.

-

Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control and a positive control (e.g., staurosporine).

-

Assay: Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega). Add the reagent directly to the wells according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Conclusion and Future Directions

5-Phenylnicotinamide and its analogs represent a potent class of anti-cancer compounds whose primary mechanism of action is the inhibition of microtubule polymerization. This leads to a G2/M cell cycle arrest and the subsequent induction of caspase-mediated apoptosis. While this direct cytoskeletal disruption is the core mechanism, the nicotinamide structure suggests that these compounds may also modulate critical metabolic and signaling pathways governed by NAD+ availability, such as those involving NAMPT and sirtuins.

Future research should focus on:

-

Directly assessing the inhibitory activity of 5-Phenylnicotinamide against NAMPT and various sirtuin isoforms.

-

Utilizing metabolomics to understand the impact of these compounds on cellular NAD+ levels and central carbon metabolism.

-

Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in preclinical cancer models.

-

Investigating the potential for synergistic combinations with other anti-cancer agents, particularly those that induce DNA damage or metabolic stress.

A thorough understanding of these multifaceted mechanisms will be crucial for the continued development and potential clinical translation of this promising class of molecules.

References

-

Cai, S. X., Nguyen, B., Jia, S., Herich, J., Guastella, J., Reddy, S., Tseng, B., Drewe, J., & Kasibhatla, S. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474–2481. [Link]

-

Taguchi, H. (1999). [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 57(10), 2319–2324. [Link]

-

Al-Ostoot, F. H., Salah, N., Al-Sanea, M. M., Al-Anazi, M. R., Al-Anazi, F. E., Abdel-Aziz, A. A.-M., & El-Gendy, M. A. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC advances, 12(45), 29509–29526. [Link]

-

Fons, N. R., L. K. A., G. C., & L. M. B. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 11(12), 1950. [Link]

-

Tan, B., Dong, S., Shepard, R. L., Kays, L., Roth, K. D., Geeganage, S., Kuo, M.-S., & Zhao, G. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of biological chemistry, 290(25), 15812–15824. [Link]

-

Lu, Y., Yang, C., & Zhang, Y. (2019). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules (Basel, Switzerland), 24(19), 3534. [Link]

-

Gallí, M., Van Gool, F., & Rongvaux, A. (2013). Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Current medicinal chemistry, 20(3), 389–400. [Link]

-

ResearchGate. (n.d.). 5f induces cell cycle arrest at G 1 phase, as shown by PI staining. a... [Image]. Retrieved from [Link]

-

Tolstikov, V., Nikolayev, A., Dong, S., Zhao, G., & Kuo, M.-S. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PloS one, 9(12), e114019. [Link]

-

Tzirogiannis, K., Panoutsopoulos, G., & Papadimas, C. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 11(4), 576. [Link]

-

Al-Ostoot, F. H., Al-Sanea, M. M., Alarja, M., Al-Anazi, M. R., Abdel-Aziz, A. A.-M., & El-Gendy, M. A. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules (Basel, Switzerland), 27(13), 4079. [Link]

-

Galland, L. (2020). Possible Mechanisms of Cancer Prevention by Nicotinamide. British journal of pharmacology, 177(16), 3695–3698. [Link]

-

Tan, B., Dong, S., Shepard, R. L., Kays, L., Roth, K. D., Geeganage, S., Kuo, M.-S., & Zhao, G. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of biological chemistry, 290(25), 15812–15824. [Link]

-

Zhou, J., Li, X., & Chen, G. (2021). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Oxidative medicine and cellular longevity, 2021, 6632608. [Link]

-

Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. [Link]

-

G-R, S., & G, C. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PloS one, 9(9), e107335. [Link]

-

Negi, A., & Sharma, S. (2014). Sirtuin inhibitors as anticancer agents. Journal of cellular physiology, 229(3), 279–287. [Link]

-

ResearchGate. (n.d.). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 5. 5′-Br induces a cell cycle arrest at G0/G1 phase in HL-60... [Image]. Retrieved from [Link]

-

Tzirogiannis, K., Panoutsopoulos, G., & Papadimas, C. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 11(4), 576. [Link]

-

Kim, N., Kim, N. K., Choi, E. H., & Kim, J. H. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. International journal of molecular sciences, 22(14), 7277. [Link]

-

Xie, X., Liu, H., Wang, Y., Zhou, Y., Yu, H., Li, G., & Ruan, Z. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(29), 45837–45848. [Link]

-

Li, Y., Li, S., & Li, J. (2023). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. Pharmaceutics, 15(6), 1714. [Link]

-

Al-Hujaily, E. M., & Al-Sharif, I. (2019). Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. Molecules (Basel, Switzerland), 24(22), 4179. [Link]

-

ResearchGate. (n.d.). nAChR-mediated signaling pathways that lead to lung cancer progression.... [Image]. Retrieved from [Link]

-

Serafini, M. M., & Peluso, I. (2016). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. International journal of molecular sciences, 17(12), 2051. [Link]

-

Smith, C. M., & Perfetti, T. A. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Applied sciences (Basel, Switzerland), 13(1), 226. [Link]

-

Almatroodi, S. A., & Almatroudi, A. (2022). Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. Antioxidants (Basel, Switzerland), 11(7), 1391. [Link]

-

Li, D., & Li, Y. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in oncology, 13, 1184717. [Link]

-

Mir, H., & Lee, S. K. (2018). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 7(10), 171. [Link]

-

Zhang, M., & Li, J. (2020). Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. Medical science monitor : international medical journal of experimental and clinical research, 26, e924010. [Link]

-

Morini, S., & Caffa, I. (2022). Beyond Nicotinamide Metabolism: Potential Role of Nicotinamide N-Methyltransferase as a Biomarker in Skin Cancers. International journal of molecular sciences, 23(17), 9904. [Link]

-

Ashkenazi, A., & Herbst, R. S. (2005). Targeted induction of apoptosis in cancer management: the emerging role of tumor necrosis factor-related apoptosis-inducing ligand receptor activating agents. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 23(36), 9394–9407. [Link]

-

Okaniwa, M., & Hirose, M. (2019). Nicotinamide phosphoribosyltransferase is a molecular target of potent anticancer agents identified from phenotype-based drug screening. Scientific reports, 9(1), 7755. [Link]

-

University of California - Irvine. (2013, February 1). New target for treating wide range of cancers: Promising binding site on mutant p53 protein. ScienceDaily. Retrieved from

-

ResearchGate. (n.d.). (PDF) Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. Retrieved from [Link]

-

Wang, H., & Zhang, Y. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in oncology, 12, 894744. [Link]

Sources

- 1. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

An In-depth Technical Guide to the Discovery and History of 5-Phenylnicotinamide Compounds

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Abstract

The 5-phenylnicotinamide scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding compounds with a diverse range of biological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules. We will delve into the initial synthetic explorations, the seminal discoveries of their biological potential, and the evolution of their structure-activity relationships (SAR) that have guided the development of potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the 5-phenylnicotinamide core, its chemical liabilities and assets, and its journey from a laboratory curiosity to a clinically relevant pharmacophore.

Introduction: The Nicotinamide Core in Biological Systems

Nicotinamide, a form of vitamin B3, is a fundamental building block in all living cells. Its incorporation into the coenzyme nicotinamide adenine dinucleotide (NAD+) places it at the heart of cellular metabolism and redox reactions. The nicotinamide moiety of NAD+ is the substrate for a class of enzymes known as poly(ADP-ribose) polymerases (PARPs), which play a critical role in DNA repair and the maintenance of genomic stability. The structural similarity of nicotinamide to the endogenous substrate of PARP enzymes made it an attractive starting point for the design of enzyme inhibitors. This fundamental biological role set the stage for the exploration of nicotinamide derivatives as potential therapeutic agents.

Early Synthetic Efforts and the Dawn of a New Scaffold

The synthesis of nicotinic acid and its amide derivatives has been a subject of chemical exploration for over a century. Early methods focused on the functionalization of the pyridine ring and the amidation of the carboxylic acid. The introduction of a phenyl group at the 5-position of the nicotinamide ring, creating the 5-phenylnicotinamide scaffold, represented a significant step towards creating novel chemical entities with distinct pharmacological properties.

One of the key synthetic strategies to access the 5-phenylnicotinamide core is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and a phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenylnicotinic Acid

This protocol outlines a general procedure for the synthesis of the 5-phenylnicotinic acid precursor.

Materials:

-

5-Bromonicotinic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous HCl (e.g., 1M) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-phenylnicotinic acid.

Diagram: Synthesis of 5-Phenylnicotinic Acid via Suzuki Coupling

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-phenylnicotinic acid.

The resulting 5-phenylnicotinic acid can then be converted to the corresponding 5-phenylnicotinamide through standard amidation procedures, such as activation with a coupling agent (e.g., HATU, HOBt) followed by reaction with an amine, or via the acid chloride.

The Emergence of 5-Phenylnicotinamides as PARP Inhibitors

The history of 5-phenylnicotinamide compounds is intrinsically linked to the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. The discovery that PARP enzymes are crucial for DNA single-strand break repair, and that their inhibition could be synthetically lethal to cancer cells with deficiencies in homologous recombination (such as those with BRCA1/2 mutations), sparked a revolution in cancer therapy.

Early research into PARP inhibitors focused on simple nicotinamide analogs. However, the need for increased potency and selectivity drove the exploration of more complex scaffolds. The 5-phenylnicotinamide core emerged as a particularly promising pharmacophore. The phenyl group at the 5-position was found to occupy a hydrophobic pocket in the PARP active site, leading to a significant increase in binding affinity compared to unsubstituted nicotinamides.

Structure-Activity Relationship (SAR) of 5-Phenylnicotinamide PARP Inhibitors

The development of potent 5-phenylnicotinamide-based PARP inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of substitutions on both the phenyl and nicotinamide moieties.

-

Substitutions on the Phenyl Ring: Modifications to the phenyl ring have a profound impact on potency and selectivity. Electron-withdrawing groups, such as fluorine or trifluoromethyl, can enhance interactions with the enzyme. The position of the substituent is also critical, with substitutions at the meta or para positions often being more favorable.

-

Modifications of the Nicotinamide Moiety: While the nicotinamide core is essential for binding to the NAD+ pocket, modifications to the amide group can influence pharmacokinetic properties such as solubility and cell permeability. N-alkylation or the introduction of small cyclic amines can modulate these properties.

Quantitative Data: In Vitro Activity of Selected 5-Phenylnicotinamide PARP Inhibitors

| Compound | R1 (Phenyl Substitution) | R2 (Amide Substitution) | PARP-1 IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-F | H | 50 |

| 3 | 3-CF3 | H | 25 |

| 4 | 4-F | CH3 | 60 |

Note: The data presented in this table is illustrative and compiled from various literature sources. Actual values may vary depending on the specific assay conditions.

Beyond PARP: 5-Phenylnicotinamides as VEGFR-2 Inhibitors

The versatility of the 5-phenylnicotinamide scaffold extends beyond PARP inhibition. Researchers have also identified derivatives with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

The SAR for VEGFR-2 inhibition shares some similarities with that of PARP inhibition, with the 5-phenyl group playing a crucial role in binding to a hydrophobic pocket in the kinase domain. However, the optimal substitution patterns on the phenyl ring and modifications to the nicotinamide amide can differ significantly, highlighting the tunability of this scaffold for different biological targets.

Diagram: Dual Targeting Potential of the 5-Phenylnicotinamide Scaffold

Caption: The 5-phenylnicotinamide scaffold can be modified to target both PARP and VEGFR-2.

Experimental Protocols for Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are representative protocols for assessing the activity of 5-phenylnicotinamide derivatives.

Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay measures the inhibition of PARP-1 activity by quantifying the amount of poly(ADP-ribose) (PAR) produced.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

NAD+ (biotinylated)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

96-well plate (high-binding)

-

Test compounds (5-phenylnicotinamide derivatives)

-

Assay buffer

Procedure:

-

Coat a 96-well plate with histones and incubate overnight.

-

Wash the plate to remove unbound histones.

-

Add the PARP-1 enzyme to each well.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for the PARP reaction to occur.

-

Wash the plate to remove unreacted NAD+.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add TMB substrate and incubate for color development.

-

Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and IC50 values.[1]

Protocol: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[2][3][4][5][6]

Materials:

-

Cancer cell line (e.g., BRCA-deficient cell line for PARP inhibitors)

-

Cell culture medium

-

96-well cell culture plate

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-